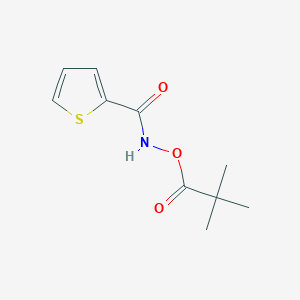![molecular formula C15H30O4Si B13988630 Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate CAS No. 112348-00-2](/img/structure/B13988630.png)
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate is a chemical compound with the molecular formula C15H30O4Si It is known for its unique structure, which includes an ester group, a ketone group, and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate typically involves the reaction of ethyl acetoacetate with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, while the silyl ether group can enhance the compound’s stability and lipophilicity. These properties make the compound suitable for use in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-oxo-4-{[tri(methyl)silyl]oxy}butanoate
- Ethyl 3-oxo-4-{[tri(ethyl)silyl]oxy}butanoate
- Ethyl 3-oxo-4-{[tri(butyl)silyl]oxy}butanoate
Uniqueness
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in applications where stability and lipophilicity are important factors.
Propriétés
Numéro CAS |
112348-00-2 |
|---|---|
Formule moléculaire |
C15H30O4Si |
Poids moléculaire |
302.48 g/mol |
Nom IUPAC |
ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate |
InChI |
InChI=1S/C15H30O4Si/c1-8-18-15(17)9-14(16)10-19-20(11(2)3,12(4)5)13(6)7/h11-13H,8-10H2,1-7H3 |
Clé InChI |
RELIHJBOJHJAKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CO[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)




![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)

![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)


![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)


![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
